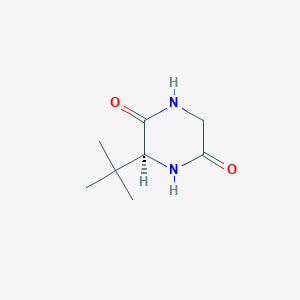

(S)-3-tert-Butyl-2,5-piperazinedione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-3-tert-Butyl-2,5-piperazinedione (TBP) is a synthetic organic compound belonging to the piperazine class of compounds. It is a versatile molecule with a wide range of applications in the fields of chemistry, biology, and medicine. TBP has been used for over a decade in research laboratories for its unique properties and its ability to act as a catalyst in a variety of reactions. In recent years, TBP has gained attention for its potential therapeutic applications due to its ability to target specific biological pathways and modulate biochemical and physiological processes.

科学研究应用

Synthesis and Characterization

(S)-3-tert-Butyl-2,5-piperazinedione has been utilized in the synthesis and characterization of various compounds. For instance, it has been involved in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which was characterized using spectroscopic methods and single crystal X-ray diffraction data. This compound exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Formation of Bicyclomycin

The formation of bicyclomycin's main skeleton was achieved through the cyclization of 6-hydroxy-3-(3-hydroxypropyl)-2,5-piperazinedione derivatives (Sato et al., 1984).

Synthesis of Diketopiperazines

A route for the synthesis of diketopiperazines, specifically 3,6-dialkyl-1,4-dimethyl-3,6-epithio-and -3,6-epidithio-2,5-piperazinediones, was developed via corresponding bromo derivatives (Yoshimura et al., 1975).

Chiral Solvating Properties

(S)-3-tert-Butyl-2,5-piperazinedione demonstrated chiral solvating properties in NMR spectroscopy, forming diastereomeric hydrogen-bonded associates with various compounds (Wagger et al., 2007).

Intramolecular Interaction in Porphyrin Dimers

It was used in synthesizing diastereomerically pure porphyrin dimers, where intramolecular interactions between porphyrin moieties were observed (Tamiaki et al., 1993).

Structural Characterization

Structural characterization of 2,5-piperazinedione derivatives, such as 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, was performed using techniques like X-ray diffraction (Zhang et al., 2007).

Bridging and Spiro Formation

The compound facilitated the formation of 3-spiro- and 3,6-bridged 2,5-piperazinediones (Shin et al., 1981).

Pharmacological Core Generation

It was also used in generating pharmacologically useful cores, as seen in the synthesis of sterically congested piperazine derivatives (Gumireddy et al., 2021).

属性

IUPAC Name |

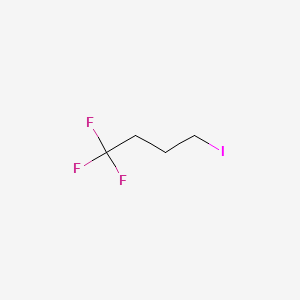

(3S)-3-tert-butylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-8(2,3)6-7(12)9-4-5(11)10-6/h6H,4H2,1-3H3,(H,9,12)(H,10,11)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQNUQNZSDAFHT-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)NCC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1C(=O)NCC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369345 |

Source

|

| Record name | (S)-3-tert-Butyl-2,5-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-tert-Butyl-2,5-piperazinedione | |

CAS RN |

65050-07-9 |

Source

|

| Record name | (S)-3-tert-Butyl-2,5-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)